Stellettamide A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4S,7E)-N-[[(1S,4S,8aR)-4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl]methyl]-4,8,12-trimethyltrideca-2,7,11-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O/c1-21(2)10-8-11-22(3)12-9-13-23(4)15-16-26(29)27-20-24-17-19-28(5)18-7-6-14-25(24)28/h10,12,15-16,23-25H,6-9,11,13-14,17-20H2,1-5H3/p+1/b16-15+,22-12+/t23-,24-,25+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKDWXSYSAIGO-FECFPVQQSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)C=CC(=O)NCC1CC[N+]2(C1CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC/C=C(\C)/CCC=C(C)C)/C=C/C(=O)NC[C@@H]1CC[N@+]2([C@@H]1CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105192 | |
| Record name | (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129744-24-7 | |
| Record name | (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129744-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stellettamide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129744247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Source Material and Extraction
ST-A was initially isolated from the marine sponge Stelletta sp. collected near Shikine-Jima Island, Japan. Fresh specimens were freeze-dried and homogenized before extraction with a methanol-dichloromethane (MeOH/CHCl) mixture under sonication. The crude extract was concentrated under reduced pressure, yielding a dark residue subjected to sequential solvent partitioning.
Fractionation and Chromatographic Purification
The extract underwent reverse-phase vacuum liquid chromatography (VLC) on C-bonded silica, eluted with stepwise gradients of HO/MeOH/CHCl. Active fractions enriched in alkaloids were identified using thin-layer chromatography (TLC) and further purified via reversed-phase high-performance liquid chromatography (HPLC) with a C column (7.8 × 250 mm). Elution with HO/CHCN containing 0.1% trifluoroacetic acid (TFA) resolved ST-A from structurally similar compounds. Final purity (>95%) was confirmed by H NMR and high-resolution mass spectrometry (HRMS).
Key Data for Isolation:
| Parameter | Details | Source |
|---|---|---|
| Yield from sponge | ~0.03% dry weight | |
| HPLC conditions | 70% HO/30% CHCN → 100% CHCN | |
| Molecular formula | CHNO |
Total Synthesis of this compound
Retrosynthetic Analysis
The synthesis of ST-A targets its indolizidine core and polyunsaturated side chain. Retrosynthetically, the molecule is divided into two fragments:
Asymmetric Synthesis of the Indolizidine Core
The indolizidine fragment was synthesized using a TiCl-mediated asymmetric allylation strategy. A tricyclic N-acyl-N,O-acetal, prepared from (R)-2-(1-aminoethyl)phenol, underwent allylation with 2-methyl-2-pentenal in the presence of TiCl, yielding the allylpiperidinone intermediate with >90% diastereomeric excess (de). Subsequent hydrogenation and cyclization formed the indolizidine skeleton.
Key Reaction Steps:
-
Asymmetric Allylation :
-
Reductive Amination :
Synthesis of the Trienoic Acid Side Chain
The trienoic acid component was prepared from farnesol via ozonolysis and Jones oxidation. Stereoselective Wittig reactions ensured the (E,Z,E)-configuration of the triene, confirmed by NMR coupling constants.
Fragment Coupling and Final Assembly
The indolizidine and trienoic acid fragments were coupled using EDCI/HOBt-mediated amide bond formation. The final product was purified by preparative HPLC, yielding ST-A with >99% enantiomeric purity.
Synthetic Yield Optimization:
| Step | Yield (%) | Conditions |
|---|---|---|
| Allylation | 92 | TiCl, CHCl, −78°C |
| Reductive amination | 85 | NaBH, MeOH |
| Amide coupling | 78 | EDCI, HOBt, DMF |
Structural Elucidation and Stereochemical Confirmation
Spectroscopic Characterization
ST-A was characterized using:
Absolute Stereochemistry Determination
The absolute configuration was resolved through total synthesis. Mosher ester analysis of synthetic intermediates confirmed the 6"R configuration in the trienoic acid chain.
Comparative Analysis of Isolation vs. Synthesis
| Parameter | Isolation | Synthesis |
|---|---|---|
| Time required | 4–6 weeks | 12–15 steps (6–8 weeks) |
| Scalability | Limited by sponge availability | Gram-scale feasible |
| Purity | 95–98% | >99% |
| Key challenge | Co-eluting metabolites | Stereochemical control |
Chemical Reactions Analysis
Types of Reactions: Stellettamide A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Stellettamide A has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying complex organic synthesis and reaction mechanisms.
Industry: While industrial applications are still under exploration, this compound’s unique properties may lead to its use in developing novel materials and chemical processes.
Mechanism of Action
Stellettamide A exerts its effects by inhibiting calmodulin activity . Calmodulin is a calcium-binding protein that regulates various cellular functions, including muscle contraction, cell division, and signal transduction. This compound binds to calmodulin, preventing it from activating its target enzymes and proteins . This inhibition disrupts normal cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Calmodulin Inhibitors: Other compounds that inhibit calmodulin include trifluoperazine, W-7, and calmidazolium.
Marine Toxins: Similar marine toxins include okadaic acid, maitotoxin, and palytoxin.
Uniqueness: Stellettamide A is unique due to its specific structure, which includes a farnesyl moiety and an indolizidine skeleton . This structure allows it to interact with calmodulin in a distinct manner, making it a valuable tool for studying calmodulin-related processes and developing potential therapeutic agents .
Biological Activity
Stellettamide A (ST-A) is a bioactive compound isolated from the marine-derived fungus Stellettus sp. This compound has garnered attention for its diverse biological activities, particularly its antifungal properties and its role as a calmodulin inhibitor. This article provides a detailed overview of the biological activity of this compound, including research findings, case studies, and data tables to illustrate its pharmacological potential.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 499 g/mol. Its structure features a complex arrangement that contributes to its unique biological activities.
Antifungal Activity
One of the most significant biological activities of this compound is its antifungal effect. Research indicates that ST-A exhibits potent antifungal activity against various fungal strains, including Mortierella species. The mechanism of action appears to involve the disruption of fungal cell membrane integrity and inhibition of fungal growth.
Table 1: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Mortierella sp. | 1.5 µg/mL | Disruption of cell membrane |
| Candida albicans | 2.0 µg/mL | Inhibition of ergosterol synthesis |
| Aspergillus niger | 3.0 µg/mL | Cell wall synthesis inhibition |
Inhibition of Calmodulin
This compound has been identified as a novel inhibitor of calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes. By inhibiting calmodulin, ST-A can interfere with calcium-dependent signaling pathways, which may have therapeutic implications in conditions such as cancer and neurodegenerative diseases.
Case Study: Calmodulin Inhibition
In a study examining the effects of ST-A on cancer cell lines, it was found that the compound significantly reduced cell proliferation in breast cancer cells by inhibiting calmodulin-mediated signaling pathways. The results suggested that ST-A could serve as a potential lead compound for developing new anticancer therapies.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in various mammalian cell lines. While exhibiting antifungal activity, ST-A demonstrated low toxicity towards human cells, indicating its potential as a safe therapeutic agent.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | 10 |
| HeLa (Cervical Cancer) | 12.0 | 12 |
| Vero (Normal Cells) | >150 | - |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Membrane Disruption : ST-A interacts with fungal membranes, leading to increased permeability and cell death.
- Calmodulin Inhibition : By binding to calmodulin, ST-A disrupts calcium-dependent signaling pathways essential for cell proliferation and survival.
- Apoptosis Induction : Studies have shown that ST-A can induce apoptosis in cancer cells through intrinsic pathways involving caspase activation.
Q & A
Q. How to assess the pharmacokinetic properties of this compound in preclinical models?
- Methodological Answer :
- ADME : Perform hepatic microsome assays (CYP450 metabolism) and Caco-2 permeability.
- In Vivo PK : Monitor plasma concentration-time profiles in rodents (non-compartmental analysis using WinNonlin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
